molecular formula C21H31NO3 B12513849 2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one

2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B12513849
M. Wt: 345.5 g/mol
InChI Key: JWCDCQUAOAQERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a dodecyloxy group at the 2-position and a methyl group at the 6-position of the benzoxazine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid with acetic anhydride in the presence of a suitable catalyst to form the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as refluxing, purification through recrystallization, and characterization using techniques like NMR and IR spectroscopy .

Chemical Reactions Analysis

Types of Reactions

2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Properties

Molecular Formula

C21H31NO3

Molecular Weight

345.5 g/mol

IUPAC Name

2-dodecoxy-6-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C21H31NO3/c1-3-4-5-6-7-8-9-10-11-12-15-24-21-22-19-14-13-17(2)16-18(19)20(23)25-21/h13-14,16H,3-12,15H2,1-2H3

InChI Key

JWCDCQUAOAQERS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1

Origin of Product

United States

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